(Tetrahydro-2H-pyran-4-yl)(3-(trifluoromethyl)phenyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Tetrahydro-2H-pyran-4-yl)(3-(trifluoromethyl)phenyl)methanamine is an organic compound with the molecular formula C13H16O1N1F3 This compound is characterized by the presence of a tetrahydro-2H-pyran ring and a trifluoromethyl-substituted phenyl group attached to a methanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Tetrahydro-2H-pyran-4-yl)(3-(trifluoromethyl)phenyl)methanamine typically involves the following steps:
Formation of the Tetrahydro-2H-pyran Ring: This can be achieved through the acid-catalyzed cyclization of 4-hydroxybutanal.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a Friedel-Crafts alkylation reaction using trifluoromethylbenzene and an appropriate catalyst.
Attachment of the Methanamine Moiety: The final step involves the reductive amination of the intermediate compound with formaldehyde and ammonia or an amine source under reducing conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product, often utilizing automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine moiety, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed on the trifluoromethyl group, converting it to a difluoromethyl or monofluoromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often employ reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of difluoromethyl or monofluoromethyl derivatives.
Substitution: Introduction of various functional groups onto the phenyl ring, such as halogens, nitro groups, or sulfonic acid groups.
Scientific Research Applications
(Tetrahydro-2H-pyran-4-yl)(3-(trifluoromethyl)phenyl)methanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (Tetrahydro-2H-pyran-4-yl)(3-(trifluoromethyl)phenyl)methanamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-yl)methanamine: Similar structure but with a chlorophenyl group instead of a trifluoromethyl group.
(4-Chloro-1,3-dimethyl-1H-pyrazol-5-yl)(3-(trifluoromethyl)phenyl)methanone: Contains a pyrazole ring instead of a tetrahydro-2H-pyran ring.
4-(3-Fluoro-4-methoxyphenyl)dihydro-2H-pyran-2,6(3H)-dione: Similar structure but with a different substitution pattern on the phenyl ring.
Uniqueness
(Tetrahydro-2H-pyran-4-yl)(3-(trifluoromethyl)phenyl)methanamine is unique due to the presence of both the tetrahydro-2H-pyran ring and the trifluoromethyl-substituted phenyl group. This combination imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C13H16F3NO |
---|---|
Molecular Weight |
259.27 g/mol |
IUPAC Name |
oxan-4-yl-[3-(trifluoromethyl)phenyl]methanamine |
InChI |
InChI=1S/C13H16F3NO/c14-13(15,16)11-3-1-2-10(8-11)12(17)9-4-6-18-7-5-9/h1-3,8-9,12H,4-7,17H2 |
InChI Key |
DQVBLMWUVHUBEG-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1C(C2=CC(=CC=C2)C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.